

# A Technical Guide to Piperazine Propanamines: Analysis of a Key Structural Analog

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## Compound of Interest

Compound Name: 1-(3-Dipropylaminopropyl)piperazine  
CAS No.: 827614-51-7  
Cat. No.: B1363446

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*Editorial Note: Initial database searches for the specified compound, **1-(3-Dipropylaminopropyl)piperazine**, did not yield a registered CAS number or associated experimental data. This suggests the compound may be a novel chemical entity or not widely documented. To provide a functionally relevant and scientifically grounded technical guide, this document will focus on the closely related and well-characterized structural analog: 1-[3-(Dimethylamino)propyl]piperazine. The principles of synthesis, handling, and characterization detailed herein offer a robust framework that can be extrapolated for the study of other N,N-dialkyl-3-(piperazin-1-yl)propan-1-amines.*

## Abstract

This guide provides a comprehensive technical overview of 1-[3-(Dimethylamino)propyl]piperazine (CAS: 877-96-3), a tertiary amine incorporating both a piperazine and a dimethylaminopropyl moiety. This compound serves as a valuable building block in chemical synthesis and has applications in proteomics research. We will detail its chemical identity, physicochemical properties, a validated synthetic protocol with mechanistic insights, and essential safety and handling procedures. The methodologies and data presented are intended to equip researchers, chemists, and drug development professionals with the critical information required for its effective and safe utilization in a laboratory setting.

## Chemical Identity and Core Properties

1-[3-(Dimethylamino)propyl]piperazine is identified by the Chemical Abstracts Service (CAS) number 877-96-3. Its structure features a piperazine ring N-substituted with a 3-(dimethylamino)propyl chain, making it a triamine with varying steric and electronic environments around its three nitrogen atoms.

## Molecular Structure

The structure consists of a saturated six-membered piperazine heterocycle linked via a nitrogen atom to a three-carbon propyl chain, which is terminated by a dimethylamino group.

Caption: Molecular structure of 1-[3-(Dimethylamino)propyl]piperazine.

## Chemical Identifiers

Identifier	Value	Source
CAS Number	877-96-3	[1][2]
IUPAC Name	N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine	[1]
Synonyms	N,N-Dimethyl-1-piperazinepropanamine	[2]
Molecular Formula	C <sub>9</sub> H <sub>21</sub> N <sub>3</sub>	[1][2]
Molecular Weight	171.28 g/mol	[1][2]
SMILES String	CN(C)CCCN1CCNCC1	[1][2]
InChI Key	YJRGRZJKGMBHIB-UHFFFAOYSA-N	[1][2]

## Physicochemical Properties

This compound is a clear, light yellow liquid at standard temperature and pressure. Its properties make it suitable for use as a reagent in various organic solvents.

Property	Value	Source
Appearance	Clear light yellow liquid	[1]
Boiling Point	100-102 °C at 5 mmHg	[3]
Density	0.911 g/cm <sup>3</sup>	[1]
Refractive Index (n <sub>20</sub> /D)	1.478	[2]
Purity	≥98.0% (by GC)	[2]

## Synthesis and Purification

The synthesis of 1-[3-(Dimethylamino)propyl]piperazine is readily achieved via nucleophilic substitution, a fundamental reaction in organic chemistry. A common and effective method involves the reaction of piperazine with a suitable 3-halopropyl-dimethylamine derivative.

## Synthetic Protocol: Nucleophilic Substitution

A documented procedure involves the reaction of excess piperazine with 3-chloro-N,N-dimethylpropanamine hydrochloride.<sup>[3]</sup>

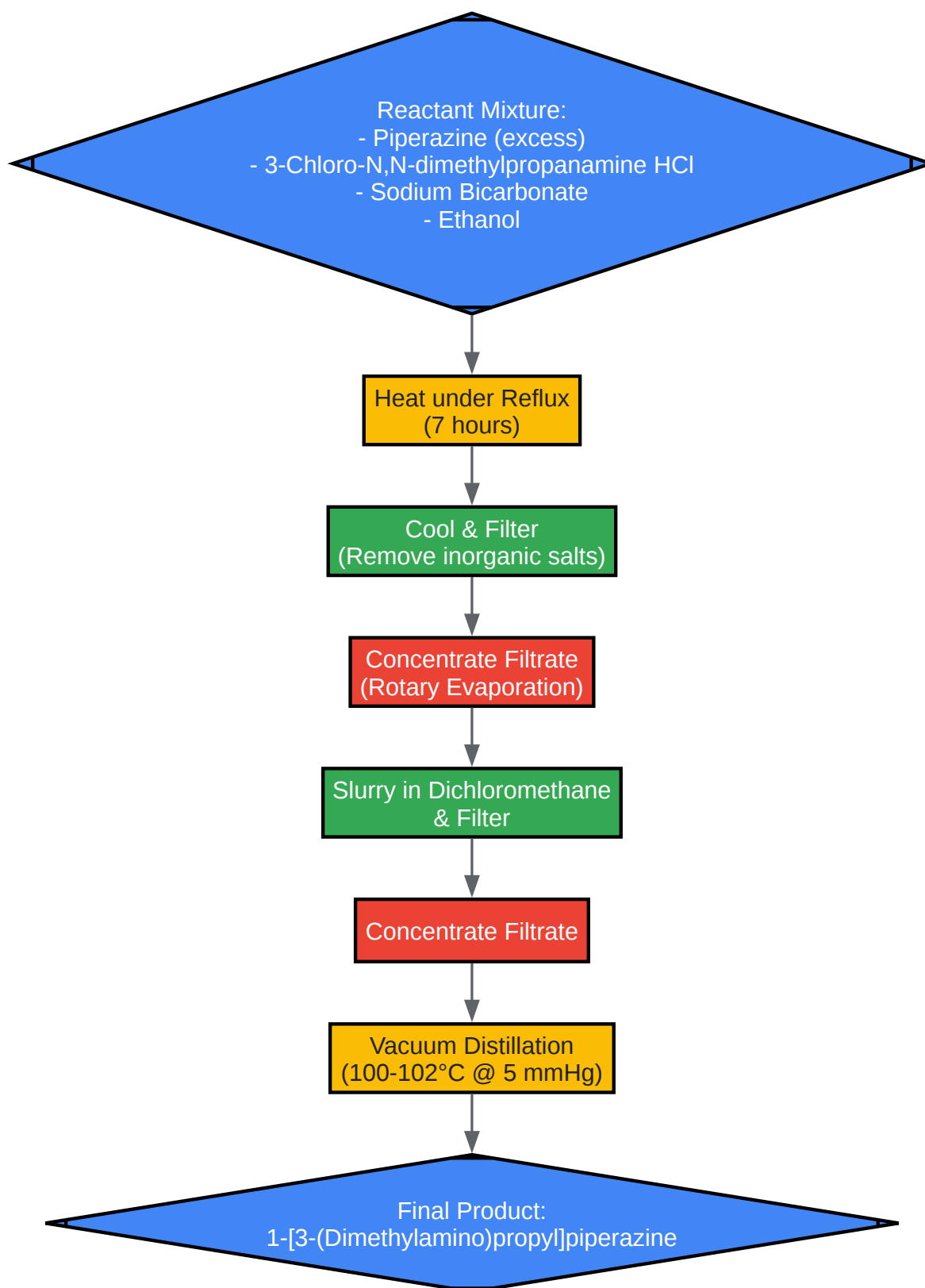
### Step-by-Step Methodology:

- **Reaction Setup:** A mixture of piperazine (1.2 mol), 3-chloro-N,N-dimethylpropanamine hydrochloride (0.455 mol), and sodium bicarbonate (1.3 mol) is prepared in 500 mL of ethanol.
- **Reflux:** The mixture is heated under reflux for 7 hours.
- **Workup:** After cooling, the solid precipitate (sodium chloride and excess sodium bicarbonate) is removed by filtration. The filtrate is concentrated to dryness under vacuum.
- **Extraction:** The resulting concentrate is slurried in dichloromethane and filtered again to remove residual inorganic salts.
- **Purification:** The filtrate is concentrated, and the crude product is purified by vacuum distillation (approx. 5 mmHg) to yield the final product.

### Causality and Experimental Insights:

- **Excess Piperazine:** Using a significant excess of piperazine serves two crucial roles. First, it acts as the nucleophile. Second, it functions as a basic scavenger for the HCl by-product, although the primary base is sodium bicarbonate. Most importantly, the excess concentration kinetically favors the mono-alkylation of piperazine over the undesired di-alkylation, where a second molecule of the chloro-amine reacts with the product.
- **Sodium Bicarbonate:** As a mild inorganic base, NaHCO<sub>3</sub> neutralizes the hydrochloride salt of the starting material and the HCl generated during the reaction, preventing the protonation of the piperazine nucleophile which would render it unreactive.
- **Ethanol as Solvent:** Ethanol is a suitable polar protic solvent that effectively dissolves the reactants and facilitates the S<sub>N</sub>2 reaction mechanism.

- Vacuum Distillation: The product has a relatively high boiling point, making distillation at atmospheric pressure impractical. Purification under reduced pressure allows for distillation at a lower temperature, preventing thermal decomposition.



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Caption: Workflow for the synthesis and purification of the target compound.

## Applications in Research

While not a widely cited compound, 1-[3-(Dimethylamino)propyl]piperazine is classified as a substituted piperazine for proteomics research.[4]

- **Chemical Intermediate:** Its primary value lies in its role as a bifunctional chemical intermediate. The secondary amine on the piperazine ring can be further functionalized (e.g., via acylation, alkylation, or arylation) while the tertiary dimethylamino group can act as a basic site or a metal-coordinating group.
- **Proteomics:** In proteomics, reagents with multiple amine functionalities can be used in derivatization strategies for mass spectrometry or as components of more complex chemical probes and affinity labels.

## Safety, Handling, and Storage

Proper handling of 1-[3-(Dimethylamino)propyl]piperazine is essential to ensure laboratory safety. The compound is classified as an irritant.

## Hazard Identification

Based on supplier safety data, the compound is associated with the following hazards:

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Parameter	Recommendation	Source(s)
Personal Protective Equipment (PPE)	Eyeshields, chemical-resistant gloves, Type ABEK (EN14387) respirator filter.	[2]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2]
First Aid (Skin)	Take off contaminated clothing. Wash skin with soap and plenty of water.	[2]
Handling	Avoid breathing mist/vapors. Use in a well-ventilated area or under a chemical fume hood.	[2][5]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store as a combustible liquid.	[2][6]

## Conclusion

1-[3-(Dimethylamino)propyl]piperazine (CAS 877-96-3) is a readily synthesizable chemical intermediate with established physicochemical properties and a clear safety profile. Its bifunctional nature, possessing both a reactive secondary amine and a stable tertiary amine, makes it a versatile building block for more complex molecules in synthetic chemistry and related research fields like proteomics. The synthetic protocol is straightforward, relying on fundamental organic chemistry principles, and purification is achieved through standard laboratory techniques. Adherence to recommended safety protocols is crucial for its handling and storage.

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